KCC2 Blocker 1 is classified as a small molecule antagonist specifically targeting the KCC2 transporter. It was identified through high-throughput screening of chemical libraries aimed at discovering selective inhibitors of KCC2. This compound has been recognized for its unique pharmacological profile, demonstrating a potent inhibitory effect on KCC2 with minimal off-target activity against other cotransporters such as NKCC1 .
The synthesis of KCC2 Blocker 1 involves several key steps:
This synthetic route demonstrates a robust structure-activity relationship (SAR), allowing for the optimization of potency and selectivity.
KCC2 Blocker 1 has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure includes:
The molecular formula and weight are critical for understanding its pharmacokinetic properties, although specific data points such as exact molecular weight were not detailed in the sources reviewed .
KCC2 Blocker 1 undergoes several chemical reactions that are pivotal for its synthesis and activity:
KCC2 Blocker 1 functions by inhibiting the potassium chloride cotransporter KCC2, which is crucial for maintaining chloride ion gradients across neuronal membranes. By blocking this transporter:
Data from pharmacological studies indicate that KCC2 Blocker 1 exhibits an IC50 value around 537 nM, demonstrating potent inhibition compared to other known blockers like bumetanide .
KCC2 Blocker 1 exhibits several notable physical and chemical properties:
These properties make it a promising candidate for further development in therapeutic applications targeting neurological disorders.
KCC2 Blocker 1 has significant potential applications in scientific research:
The discovery of KCC2 Blocker 1 originated from innovative high-throughput screening (HTS) platforms designed to overcome historical challenges in assaying potassium-coupled chloride transport. Traditional methods for measuring KCC2 activity relied on radiotracer fluxes (⁸⁶Rb⁺ or ³⁶Cl⁻) or electrophysiology, which suffered from low throughput and technical complexity [3] [7]. A breakthrough emerged with the development of a thallium flux (Tl⁺-flux) assay using the fluorescent Cl⁻-sensitive dye FluoZin-2-AM. This assay exploited the observation that KCC2 transports Tl⁺ (as a K⁺ surrogate) alongside Cl⁻, enabling real-time quantification of transporter activity via fluorescence increases in Tl⁺-containing buffers [3] [4]. Implemented in 384-well plates, this platform achieved Z'-factors >0.5, making it suitable for large-scale compound screening [4].
Further refinements included the generation of stable HEK-293 cell lines expressing rat KCC2 under tetracycline-inducible promoters. This allowed isogenic control by comparing compound effects in induced vs. uninduced cells, distinguishing KCC2-specific effects from off-target actions [1] [4]. The assay’s robustness was validated by dose-dependent inhibition by known blockers like furosemide (IC₅₀ ~500 μM) and DIOA (IC₅₀ ~15 μM), establishing a baseline for novel inhibitor identification [3] [10]. Screening of >234,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) yielded several benzyl prolinate hits, including the progenitor of KCC2 Blocker 1 (initial IC₅₀ ~10 μM) [3] [10]. Key technological advancements enabling this discovery included:
Table 1: HTS Assay Parameters for KCC2 Blocker Identification
Assay Component | Specification | Significance |
---|---|---|
Cell Line | HEK-293 with inducible rat KCC2 | Enables isogenic controls; reduces false positives |
Detection Method | FluoZin-2-AM fluorescence (λₑₓ 470 nm, λₑₘ 540 nm) | Real-time, kinetic readout of Cl⁻-dependent Tl⁺ flux |
Throughput | 234,000+ compounds screened in 384-well plates | Identified rare chemotypes like benzyl prolinates |
Validation | Dose-response in induced vs. uninduced cells | Confirmed target specificity; excluded artifacts |
Reference Controls | Furosemide (IC₅₀ 500 μM); DIOA (IC₅₀ 15 μM) | Benchmarked novel inhibitors against known agents |
The initial benzyl prolinate hit underwent systematic SAR optimization to enhance potency, selectivity, and drug-like properties. Core modifications focused on three regions: the N-acyl group, proline stereochemistry, and aryl sulfone substituents [5] [6] [10]. Removal of the N-acetyl group or substitution with bulkier acyl chains (e.g., propionyl) abolished activity, underscoring the critical role of the compact N-acetyl moiety for target engagement. Similarly, inversion of proline chirality from the active (S)- to (R)-configuration reduced potency by >100-fold, highlighting stereospecific binding [6] [10].
The most impactful modifications occurred at the aryl sulfone moiety. Introduction of a methylsulfone (-SO₂CH₃) group at the para-position of the benzyl ring boosted potency 10-fold (IC₅₀ from 10 μM to 1 μM). Ortho- or meta-substitutions were less effective, indicating strict spatial requirements for the sulfone’s interaction with a hydrophobic pocket in KCC2 [10]. Further optimization explored bicyclic systems, but these compromised solubility without improving efficacy. The culmination of these efforts yielded KCC2 Blocker 1 (CID 1228439-36-8) with an IC₅₀ of 1 μM in cellular Tl⁺-flux assays and >35-fold selectivity over NKCC1 (IC₅₀ >35 μM) [5] [10].
Table 2: Key SAR Findings for Benzyl Prolinate Derivatives
Structural Region | Modification | Activity Change | Key Insight |
---|---|---|---|
N-acyl group | Removal (→ NH) | Inactive | Acetyl carbonyl essential for H-bonding |
Replacement with propionyl | 5-fold ↓ potency | Steric intolerance at binding site | |
Proline chirality | (R)-enantiomer | >100-fold ↓ potency | Binds stereoselectively to chiral pocket |
(S)-enantiomer | IC₅₀ 1 μM (KCC2 Blocker 1) | Optimal configuration | |
Aryl substituent | p-Methylsulfone | IC₅₀ 1 μM | Hydrophobic/lipophilic balance critical |
o-Methylsulfone | 4-fold ↓ potency | Steric hindrance limits access to subpocket | |
Bicyclic systems (e.g., naphthyl) | Reduced solubility | Limited drug-like properties |
Confirming direct engagement between KCC2 Blocker 1 and KCC2 required orthogonal techniques beyond functional assays. Cryo-electron microscopy (cryo-EM) studies of KCC2 revealed two chloride-binding sites (Cl1 and Cl2) within the transmembrane domain, with residues like Tyr⁵⁶⁹ in Cl2 implicated in ion coordination [8] [9]. Site-directed mutagenesis of these residues (e.g., Y569A) abolished both Cl⁻ transport and inhibition by KCC2 Blocker 1, suggesting the compound’s binding site overlaps with Cl⁻-binding pockets [9].
Photoaffinity labeling using an azide-derivatized analogue of KCC2 Blocker 1 covalently labeled extracellular loop 2 (ECL2) of KCC2. This region, particularly residues ⁵⁸⁰QGQFW⁵⁸⁴, was confirmed via mass spectrometry after tryptic digest and affinity purification [4]. Computational docking supported these findings, positioning the benzyl sulfone moiety of KCC2 Blocker 1 within a hydrophobic cleft near ECL2, while the prolinate core formed hydrogen bonds with Thr⁵⁸⁷ and Asn⁵⁹⁰ [2] [9]. Notably, insertion of a 3xHA tag in ECL2 (to aid detection) subtly altered K⁺ coordination but preserved the compound’s binding, confirming robustness of the chemotype [9].
Table 3: Target Validation Strategies for KCC2 Blocker 1
Method | Key Experimental Design | Findings | Limitations |
---|---|---|---|
Site-directed mutagenesis | Point mutations at Cl⁻-binding sites (e.g., Y569A) | Loss of blocker efficacy; confirms binding epitope | May disrupt overall protein folding |
Photoaffinity labeling | Azide-probe + UV crosslinking + MS/MS identification | Labeled ECL2 residues ⁵⁸⁰QGQFW⁵⁸⁴ | Requires chemical modification of parent |
Computational docking | Homology modeling based on NKCC1/KCC cryo-EM structures | Benzyl sulfone in hydrophobic cleft; H-bonds with Thr⁵⁸⁷/Asn⁵⁹⁰ | Limited by model accuracy |
Chimeric transporters | KCC2/NKCC1 domain swaps | Loss of inhibition when ECL2 replaced with NKCC1 | May alter intrinsic transport function |
KCC2 Blocker 1 stands apart from earlier KCC2 antagonists due to its benzyl prolinate scaffold, which confers superior selectivity over other CCCs. Benchmarking against canonical blockers reveals distinct advantages:
Within the benzyl prolinate class, subtle structural variations dramatically alter potency. The (+)-enantiomer of KCC2 Blocker 1 (CID 1228439-71-1) shows 2.5-fold greater potency (IC₅₀ 0.4 μM) than the racemate, while the (-)-enantiomer is nearly inactive [6] [10]. Replacement of the p-methylsulfone with p-trifluoromethyl or p-cyano groups reduced activity 3–5-fold, validating the methylsulfone as optimal for hydrophobic interactions without excessive desolvation penalties [10]. Crucially, benzyl prolinates maintain >35-fold selectivity over NKCC1, unlike DIOA or furosemide, enabling precise interrogation of KCC2-specific biology in neuronal Cl⁻ regulation [5] [10].
Table 4: Comparative Profile of KCC2 Antagonists
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8